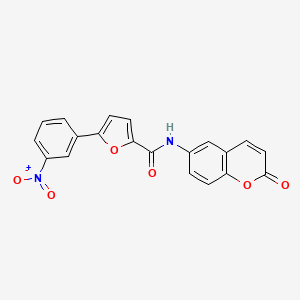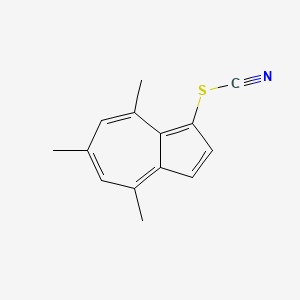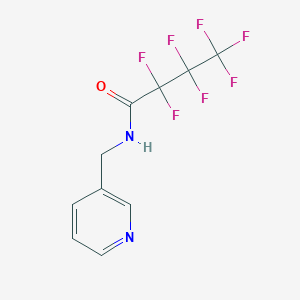
2,2,3,3,4,4,4-heptafluoro-N-(pyridin-3-ylmethyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,3,4,4,4-Heptafluoro-N-(pyridin-3-ylmethyl)butanamide is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts high thermal stability and resistance to chemical reactions, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,4-heptafluoro-N-(pyridin-3-ylmethyl)butanamide typically involves the reaction of heptafluorobutyric acid with pyridin-3-ylmethanamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent like thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,3,3,4,4,4-Heptafluoro-N-(pyridin-3-ylmethyl)butanamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Oxidation Reactions: Although resistant to oxidation, under extreme conditions, it can be oxidized to form different products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield fluorinated derivatives, while reduction reactions can produce amine derivatives.
Applications De Recherche Scientifique
2,2,3,3,4,4,4-Heptafluoro-N-(pyridin-3-ylmethyl)butanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex fluorinated compounds.
Biology: Employed in the study of enzyme interactions due to its stability and resistance to metabolic degradation.
Medicine: Investigated for potential use in drug development, particularly for its ability to enhance the stability and bioavailability of pharmaceuticals.
Industry: Utilized in the production of high-performance materials, including coatings and polymers, due to its thermal and chemical stability.
Mécanisme D'action
The mechanism by which 2,2,3,3,4,4,4-heptafluoro-N-(pyridin-3-ylmethyl)butanamide exerts its effects involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The fluorine atoms contribute to the compound’s high electronegativity, enhancing its binding affinity to specific enzymes or receptors. This interaction can modulate the activity of these molecular targets, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,3,3,4,4,4-Heptafluorobutylamine: Similar in structure but lacks the pyridin-3-ylmethyl group.
2,2,3,3,4,4,4-Heptafluoro-1-butanol: Contains a hydroxyl group instead of the amide group.
2,2,3,3,4,4,4-Heptafluorobutyl methacrylate: Used in polymer synthesis, differing in functional groups.
Uniqueness
2,2,3,3,4,4,4-Heptafluoro-N-(pyridin-3-ylmethyl)butanamide is unique due to the presence of both the heptafluorobutyl and pyridin-3-ylmethyl groups, which confer distinct chemical properties. Its high thermal stability, resistance to chemical reactions, and ability to interact with biological targets make it valuable in various fields of research and industry.
Propriétés
Numéro CAS |
416888-50-1 |
|---|---|
Formule moléculaire |
C10H7F7N2O |
Poids moléculaire |
304.16 g/mol |
Nom IUPAC |
2,2,3,3,4,4,4-heptafluoro-N-(pyridin-3-ylmethyl)butanamide |
InChI |
InChI=1S/C10H7F7N2O/c11-8(12,9(13,14)10(15,16)17)7(20)19-5-6-2-1-3-18-4-6/h1-4H,5H2,(H,19,20) |
Clé InChI |
IXYZKAMLEHNPAI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)CNC(=O)C(C(C(F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


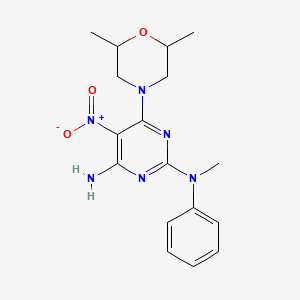
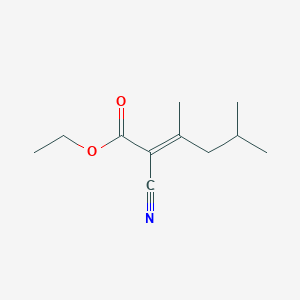


![N-(3-ethoxypropyl)-1-{[4-(methylsulfanyl)phenyl]sulfonyl}piperidine-4-carboxamide](/img/structure/B14158927.png)


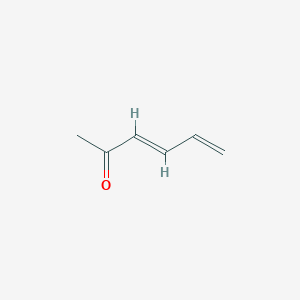
![N-[1-(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]benzenesulfonamide](/img/structure/B14158956.png)
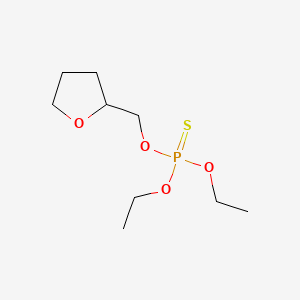
![(2Z)-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B14158963.png)
